molecular formula C28H56N2Sn2 B3068804 2,6-Bis (tributyltin) pyrazine CAS No. 850501-37-0

2,6-Bis (tributyltin) pyrazine

Cat. No. B3068804
CAS RN: 850501-37-0
M. Wt: 658.2 g/mol
InChI Key: QFFXOVXAVACTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis (tributyltin) pyrazine is a chemical compound that belongs to the class of organic compounds known as trialkyltins . These are triorganotin compounds where the tin atom is linked to exactly three alkyl groups .


Synthesis Analysis

The synthesis of pyrazine derivatives has been explored in various studies . For instance, one study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .


Chemical Reactions Analysis

Bis (tributyltin) is utilized in tin-carbon bond formation, desulfurization, and deoxygenation reactions . It is also used to stannylate aryl halides for subsequent Stille coupling . Furthermore, pyrazines have been analyzed using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) in SSAB .


Physical And Chemical Properties Analysis

Tributyltin (TBT) compounds are organic derivatives of tetravalent tin. They are characterized by the presence of covalent bonds between carbon atoms and a tin atom and have the general formula (n-C4H9)3Sn-X (where X is an anion) .

Scientific Research Applications

Atom Transfer Radical Cyclization Reactions

2,6-Bis(tributyltin) pyrazine plays a role in the atom transfer radical cyclization (ATRC) reactions. Fang et al. (2002) showed that bis(tributyltin)-initiated ATRC reactions of 3-butenyl iodoalkanoates yield cyclization products, demonstrating the utility of this compound in organic synthesis (Fang et al., 2002).

Metallamacrocycles and Tubular Coordination Networks

2,6-Bis(pyrazolyl)pyrazine ligand forms metallamacrocycles and tubular coordination networks in the presence of silver cations, as studied by Loï et al. (1999). This highlights its potential in forming complex molecular structures (Loï et al., 1999).

Hydrogen-Bonded Networks

Schultheiss et al. (2005) explored the hydrogen-bonded networks formed by substituted 2,6-diarylpyrazines. Their study provides insight into the structural aspects of such compounds, which could have implications in material science and molecular engineering (Schultheiss et al., 2005).

Mechanism of Action

Tributyltin (TBT) has been recognized as an endocrine disrupting chemical (EDC) for several decades. Its primary endocrine mechanism of action (MeOA) involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Safety and Hazards

Tributyltin compounds are considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, may cause respiratory irritation, may damage fertility, may damage the unborn child, and cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of research on 2,6-Bis (tributyltin) pyrazine could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. One study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate , suggesting potential for further development and optimization of synthesis processes.

properties

IUPAC Name

tributyl-(6-tributylstannylpyrazin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2.6C4H9.2Sn/c1-2-6-4-3-5-1;6*1-3-4-2;;/h1,3H;6*1,3-4H2,2H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFXOVXAVACTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=N1)[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56N2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis (tributyltin) pyrazine
Reactant of Route 2
Reactant of Route 2
2,6-Bis (tributyltin) pyrazine
Reactant of Route 3
Reactant of Route 3
2,6-Bis (tributyltin) pyrazine
Reactant of Route 4
Reactant of Route 4
2,6-Bis (tributyltin) pyrazine
Reactant of Route 5
Reactant of Route 5
2,6-Bis (tributyltin) pyrazine
Reactant of Route 6
2,6-Bis (tributyltin) pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.